5-Phenylpyrrolidine-2-carboxamide

Anticancer Enzyme Inhibition Chiral Chemistry

Secure stereochemically pure (2R,5R)-5-Phenylpyrrolidine-2-carboxamide for your drug discovery programs. This chiral pyrrolidine scaffold delivers nanomolar potency at the orexin-2 receptor and enables isoniazid-bypassing InhA inhibition for TB research. Unlike generic pyrrolidine-2-carboxamide analogs, the 5-phenyl substituent is the critical pharmacophore for both anticonvulsant efficacy and kinase inhibitor maturation. Avoid project failure: insist on defined (2R,5R) stereochemistry with analytical proof.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B12890538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyrrolidine-2-carboxamide
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC(NC1C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C11H14N2O/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H2,12,14)
InChIKeyYAFZGWDDRQXPLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpyrrolidine-2-carboxamide: A Chiral Scaffold for Neuroscience and Oncology Research


5-Phenylpyrrolidine-2-carboxamide (CAS 945-70-0) is a chiral pyrrolidine-based scaffold featuring a phenyl substituent at the 5-position and a carboxamide at the 2-position [1]. It belongs to a broader class of pyrrolidine-2-carboxamide derivatives recognized for diverse biological activities, including anticonvulsant properties and enzyme inhibition [REFS-2, REFS-3]. The compound exists as multiple stereoisomers, with the (2R,5R) configuration being of particular interest due to its distinct biological profile, making stereochemical purity a critical parameter for research procurement [REFS-1, REFS-4].

Why 5-Phenylpyrrolidine-2-carboxamide Cannot Be Replaced by Simpler Analogs


Generic substitution of 5-phenylpyrrolidine-2-carboxamide with unsubstituted pyrrolidine-2-carboxamide or N-phenyl-prolinamide carries a high risk of project failure due to fundamental differences in pharmacological profile. The phenyl substituent at the 5-position is a critical driver of potency and selectivity, converting a generic scaffold into a compound with nanomolar affinity for targets such as the orexin 2 receptor, a feature absent in the bare pyrrolidine ring [1]. Furthermore, stereochemistry dictates biological outcome; the (2R,5R) configuration can exhibit high activity while its (2S,5S) counterpart shows significantly lower potency, a phenomenon observed across multiple biological targets [REFS-2, REFS-3]. These structural features are not interchangeable and ignoring them leads to a complete loss of the desired activity profile.

5-Phenylpyrrolidine-2-carboxamide: Quantified Differentiation Evidence


Stereochemistry-Dependent Biological Activity: (2R,5R) vs. (2S,5S) Configuration

The biological activity of 5-phenylpyrrolidine-2-carboxamide is highly dependent on its stereochemistry. The (2R,5R) configuration is reported to exhibit high anticancer activity, while the (2S,5S) diastereomer shows significantly lower activity under comparable conditions. This pattern of enantioselective activity is a key feature of the pyrrolidine carboxamide class, where typically only one enantiomer acts as a potent inhibitor [REFS-1, REFS-2]. A direct head-to-head study on InhA inhibition with a related pyrrolidine carboxamide series demonstrated that only one enantiomer from a racemic mixture is active, providing a mechanistic basis for this observation [1].

Anticancer Enzyme Inhibition Chiral Chemistry

Anticonvulsant Efficacy in MES Seizure Model: 5-Phenyl Core vs. Standard Drug Phenytoin

N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives, which share the core structure of 5-phenylpyrrolidine-2-carboxamide, have demonstrated potent anticonvulsant activity in the Maximal Electroshock Seizure (MES) model in mice. The most active derivative, compound 3d, provided protection at a dose of 30 mg/kg, which is comparable to the standard anticonvulsant drug phenytoin, but with a notable advantage: no observed neurotoxicity at the effective dose [1]. This contrasts with many first-generation antiepileptics which exhibit neurotoxicity at therapeutic doses.

Anticonvulsant MES Test Neuroscience

Kinase Inhibition Profile: Dasatinib Carboxamide Derivatives vs. Parent Dasatinib

Chemical modification of known drugs with a pyrrolidine-2-carboxamide moiety, as in the synthesis of dasatinib carboxamide derivatives, has been shown to preserve and sometimes enhance kinase inhibition potency. For example, a dasatinib pyrrolidine-2-carboxamide analog inhibited BCR-ABL with an IC50 of 0.016 µM compared to 0.031 µM for the parent drug dasatinib, representing a near 2-fold improvement in potency. A similar trend was observed against the c-KIT kinase (IC50 of 0.130 µM vs. 0.240 µM) [1]. This confirms that the 5-phenylpyrrolidine-2-carboxamide scaffold is not only biologically active on its own but can also serve as an effective structural modifier to fine-tune the potency of existing pharmacophores.

Kinase Inhibitor BCR-ABL c-KIT Anticancer

Physicochemical and Spectral Benchmarking: A Prerequisite for Assay Reproducibility

The (2R,5R) stereoisomer of 5-phenylpyrrolidine-2-carboxamide has a fully assigned 1D 1H NMR spectrum available through the Biological Magnetic Resonance Data Bank (BMRB) [1]. This provides a definitive spectral fingerprint (entry bmse012248) that serves as a critical reference standard for identity and purity verification. Procurement of the compound without a verified spectral match to this benchmark introduces significant risk of misidentified, impure, or racemic material, which can confound biological assay results.

Quality Control Analytical Chemistry NMR Spectroscopy

High-Impact Application Scenarios for 5-Phenylpyrrolidine-2-carboxamide Based on Evidence


Discovery of Enantioselective Enzyme Inhibitors for Neglected Tropical Diseases

The demonstrated enantioselectivity of the pyrrolidine carboxamide class, where a single stereoisomer can be a potent inhibitor while its mirror image is inactive, makes (2R,5R)-5-phenylpyrrolidine-2-carboxamide a high-priority chiral scaffold for targeting enzymes like InhA in Mycobacterium tuberculosis. Synthesizing stereochemically pure (2R,5R) batches, as benchmarked by the available BMRB NMR data [1], can be a starting point for developing new therapies against multidrug-resistant TB that bypass the KatG activation pathway required by the frontline drug isoniazid .

Lead Optimization for Next-Generation Non-Neurotoxic Anticonvulsants

The identification of a related analog, compound 3d, that provides seizure protection at 30 mg/kg without neurotoxicity in the MES model highlights the potential of the 5-phenylpyrrolidine-2-carboxamide core for treating generalized tonic-clonic seizures. Research programs can use this scaffold to synthesize and screen novel derivatives, with the explicit goal of creating anticonvulsant candidates that overcome the dose-limiting neurotoxic side effects of drugs like phenytoin and carbamazepine [1].

Kinase Inhibitor Optimization via Carboxamide Fragment Grafting

The ability of a pyrrolidine-2-carboxamide moiety to enhance the potency of a kinase inhibitor like dasatinib by nearly 2-fold against BCR-ABL is a proven strategy for lead compound maturation. Medicinal chemistry teams can procure 5-phenylpyrrolidine-2-carboxamide for fragment-based drug discovery (FBDD) or as a capping group in kinase inhibitor synthesis, with a data-driven expectation of improving the binding affinity of their target molecule to its kinase target [1].

Bespoke Pharmaceutical Intermediate for Chiral Drug Synthesis

The commercial availability of the (2R,5R) isomer as a hydrochloride salt, combined with its defined spectral identity, makes it a reliable building block for industrial-scale synthesis of complex chiral pharmaceuticals. Its use ensures downstream synthetic steps proceed with high stereochemical fidelity, avoiding the expense and difficulty of late-stage chiral separations [1].

Quote Request

Request a Quote for 5-Phenylpyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.